3-cyclopentyl-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-cyclopentyl-7-hydroxy-4H-chromen-4-one is a complex chemical compound with a unique structure that offers various opportunities for scientific research. This compound belongs to the class of chromen-4-ones, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
It’s structurally related to the class of compounds known as flavonoids . Flavonoids are known to interact with a variety of targets, including P-glycoprotein (P-gp), a cellular defense mechanism that effluxes its substrates .
Mode of Action
For instance, flavonoids can inhibit P-gp, reducing the efflux of substrates and potentially increasing their cellular concentration .
Biochemical Pathways
Given its potential interaction with p-gp, it could influence the pharmacokinetics of other drugs that are substrates of p-gp .
Pharmacokinetics
Its potential interaction with p-gp could influence its bioavailability, as p-gp is known to play a significant role in drug absorption and distribution .
Result of Action
Based on its potential interaction with p-gp, it could alter the cellular concentrations of p-gp substrates, potentially modulating their therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-7-hydroxy-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the use of a one-pot synthesis approach, where the reactants are combined in a single reaction vessel to produce the desired compound. This method often employs catalysts such as lipase in ionic liquids to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-7-hydroxy-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
3-cyclopentyl-7-hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-phenyl-4H-chromen-4-one: Known for its antioxidant and anti-inflammatory properties.
3-(2-chlorophenoxy)-7-hydroxy-4H-chromen-4-one: Studied for its potential antimicrobial activity.
Uniqueness
3-cyclopentyl-7-hydroxy-4H-chromen-4-one is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties compared to other chromen-4-one derivatives. This structural feature may enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-cyclopentyl-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-10-5-6-11-13(7-10)17-8-12(14(11)16)9-3-1-2-4-9/h5-9,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVPXXPOLAQZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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